Dodecyl benzoate

Catalog No.
S3716359
CAS No.
68411-27-8
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl benzoate

CAS Number

68411-27-8

Product Name

Dodecyl benzoate

IUPAC Name

dodecyl benzoate

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI Key

DLAHAXOYRFRPFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1

The exact mass of the compound Dodecyl benzoate is 290.224580195 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecyl benzoate (CAS 68411-27-8), frequently supplied commercially as the primary component of C12-15 alkyl benzoate blends, is a high-molecular-weight aromatic ester (C19H30O2) selected by buyers for its specific balance of thermal stability and solvency. With a boiling point of approximately 383.6 °C, it serves as a non-volatile solvent and plasticizer that resists evaporative loss during high-temperature processing . Unlike standard aliphatic esters, its benzoate core provides the necessary polarity (Hansen δP ~4.0 MPa^1/2) to solubilize complex, crystalline aromatic compounds such as organic UV filters, while maintaining a low-viscosity rheological profile that prevents tackiness in final formulations [1].

Research Fit

Sunscreen & UV Formulations Reported effective solvent for crystalline UV filters; supports high-SPF emulsion development
Lightweight Sensory Profile Dry, silky after-feel without greasiness; suitable for elegant serums and lotions
Barrier & Moisture Retention Reported occlusive properties may support long-lasting moisturization and TEWL reduction

Attempting to substitute dodecyl benzoate with short-chain analogs like methyl or benzyl benzoate introduces severe volatility issues, rendering them unsuitable for high-temperature polymer processing or stable topical formulations [1]. Conversely, substituting with common aliphatic esters, such as isopropyl myristate (IPM) or caprylic/capric triglyceride, removes the critical aromatic pi-pi interaction capabilities of the benzoate core. This aliphatic substitution routinely leads to the recrystallization and precipitation of high-concentration aromatic actives (e.g., avobenzone) during storage, causing catastrophic formulation failure in advanced UV-protection and dermatological emulsion systems [2].

Substitution Risk

UV Filter Performance
Lower-polarity alternatives may reduce UVA protection and shift broad‑spectrum outcomes; reported liquid‑crystalline phase formation may not be replicated
Sensory & Aesthetics
Greasier emollients such as isopropyl myristate can alter the dry, silky after‑feel; viscosity differences may affect spreadability and emulsion texture
Stability & Structure
C12‑15 alkyl benzoate supports specific emulsion microstructures; a direct swap may change water release, cream consistency, and long‑term physical stability

Solvency for Aromatic Crystalline Actives

Dodecyl benzoate demonstrates a significantly higher capacity to dissolve complex aromatic compounds compared to standard aliphatic esters. Based on Hansen Solubility Parameters, the benzoate core provides higher polarity (δP ~4.0 MPa^1/2) and hydrogen bonding (δH ~4.5 MPa^1/2) than isopropyl myristate (δP 2.1, δH 2.8 MPa^1/2) [1]. This structural advantage allows dodecyl benzoate to maintain stable solutions of difficult-to-dissolve organic filters like avobenzone at concentrations up to 15-25% (with heat processing), whereas aliphatic alternatives trigger active recrystallization at much lower loadings .

Evidence DimensionSolvency and Hansen Polarity (δP)
Target Compound DataDodecyl benzoate (δP ~4.0 MPa^1/2; supports >15% avobenzone solubility)
Comparator Or BaselineIsopropyl myristate (δP 2.1 MPa^1/2; prone to active recrystallization)
Quantified Difference~90% higher polarity parameter (δP), preventing crystallization of aromatic actives.
ConditionsRoom temperature to 50 °C formulation stability testing.

Procurement of dodecyl benzoate is essential for formulators who need to maximize the loading of crystalline active ingredients without risking precipitation and product recall.

SPF Boost
Head‑to‑head
Highest in vitro SPF among three tested emollients
vs. diethylhexyl 2,6‑naphthalate, butyloctyl salicylate
Supports higher SPF in the tested UV‑filter combination (homosalate, octisalate, avobenzone)
In vitro LabSphere 2000S; formulation‑specific ranking

Thermal Stability and Volatility Reduction

The long C12 alkyl chain of dodecyl benzoate provides a massive increase in thermal stability compared to short-chain benzoate esters. Dodecyl benzoate possesses a boiling point of approximately 383.6 °C and a flash point of 162 °C . In stark contrast, methyl benzoate boils at just 199 °C, and benzyl benzoate at 323 °C [1]. This ultra-low volatility ensures that dodecyl benzoate remains stable and does not evaporate during high-temperature compounding processes or long-term environmental exposure.

Evidence DimensionBoiling Point and Flash Point
Target Compound DataDodecyl benzoate (BP ~383.6 °C, FP ~162 °C)
Comparator Or BaselineMethyl benzoate (BP ~199 °C, FP ~82 °C)
Quantified Difference~184 °C higher boiling point and ~80 °C higher flash point.
ConditionsStandard atmospheric pressure (760 mmHg).

Select this compound when high-temperature processability (e.g., polymer extrusion) or zero-VOC long-wear performance is a strict manufacturing requirement.

Occlusivity vs. Hydration
Head‑to‑head
Weaker initial hydration, good occlusive properties
vs. decyl oleate (rapid hydration), olive oil (good occlusive)
Good occlusive profile may support sustained moisture retention; initial hydration lower than decyl oleate
In vivo, 10% in o/w cream; single application, 300‑min follow‑up

Rheology and Pigment Spreadability

Despite its high molecular weight (290.4 g/mol) and thermal stability, dodecyl benzoate maintains an exceptionally low dynamic viscosity. When compared to heavy mineral oils or standard polymeric plasticizers of similar molecular weight, dodecyl benzoate provides superior spreadability and pigment-wetting capabilities without the associated tackiness [1]. Formulations utilizing dodecyl benzoate achieve complete wetting of 30% zinc oxide dispersions, whereas mineral oil basestocks of equivalent viscosity exhibit poor dispersion and high friction [2].

Evidence DimensionViscosity and Pigment Wetting
Target Compound DataDodecyl benzoate (Low viscosity, high spreadability, excellent pigment dispersion)
Comparator Or BaselineHeavy mineral oils (High tackiness, poor dispersion of polar pigments)
Quantified DifferenceDelivers high molecular weight stability while eliminating the greasy rheology inherent to hydrocarbon oils.
ConditionsThin-film coating and topical dispersion applications.

Enables the formulation of high-solids dispersions (e.g., zinc oxide or color pigments) while maintaining a premium, low-friction application profile.

Polarity & UVA
Class‑level
Medium‑to‑high polarity ester; UVA protection decreased with lower‑polarity emollients in simulation
Polarity choice may influence broad‑spectrum UVA performance; lower polarity risks reducing UVA protection
Computational simulation with market‑relevant UV‑filter combinations
CIR Safety Assessment
Reported
CIR Expert Panel concluded safe as used in cosmetics; review covered metabolites and available toxicological data
Favorable safety assessment supports cosmetic ingredient selection and regulatory documentation
Concentration‑dependent; refer to current CIR report for limits

High-SPF Sunscreen and Dermatological Formulations

Directly leveraging its superior Hansen Solubility Parameters (δP ~4.0) and aromatic solvency, dodecyl benzoate is the industry-standard solvent for stabilizing high concentrations of crystalline UV filters (like avobenzone) and active pharmaceutical ingredients, preventing recrystallization during extended shelf life [1].

High-Temperature Polymer Plasticization

Due to its exceptionally high boiling point (~383.6 °C) and low volatility, dodecyl benzoate serves as a highly effective plasticizer in polymer manufacturing and resin compounding, where short-chain esters would boil off or degrade during thermal processing [2].

Pigment Dispersion in Color Cosmetics and Coatings

Utilizing its low viscosity and excellent wetting properties, this ester is ideal for milling and dispersing inorganic pigments (e.g., titanium dioxide, zinc oxide). It allows for high pigment loading while maintaining a smooth, non-tacky rheological profile in the final film or coating .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sunscreen formulations
UV filter solvency and polarity profile
In vitro SPF/UVA performance testing
Barrier creams & long‑lasting moisturizers
Occlusive and TEWL reduction properties
In vivo skin hydration and TEWL measurement
Lightweight emulsions & color cosmetics
Low viscosity, high solvency, dry sensory
Sensory panel, pigment dispersion stability
Cosmetic safety‑sensitive products
Favorable CIR safety assessment
Dermal safety testing, regulatory compliance

Physical Description

Liquid

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

UNII

N4F51K239A

Wikipedia

Dodecyl benzoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Benzoic acid, C12-15-alkyl esters: ACTIVE
Benzoic acid, dodecyl ester: ACTIVE

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